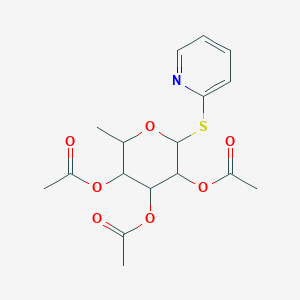
pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple acetoxy groups, a pyridinylsulfanyl moiety, and an oxane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE typically involves multiple steps. One common approach is the acetylation of a precursor compound that contains hydroxyl groups at the 4 and 5 positions. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Compounds with various functional groups replacing the acetoxy groups.
科学研究应用
4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. The pyridinylsulfanyl moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4,5-Dihydroxy-6-methyl-2-(pyridin-2-ylsulfanyl)oxane-3-yl acetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
4,5-Bis(methoxy)-6-methyl-2-(pyridin-2-ylsulfanyl)oxane-3-yl acetate: Contains methoxy groups instead of acetoxy groups.
Uniqueness
4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE is unique due to its combination of acetoxy groups and a pyridinylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
分子式 |
C17H21NO7S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(4,5-diacetyloxy-2-methyl-6-pyridin-2-ylsulfanyloxan-3-yl) acetate |
InChI |
InChI=1S/C17H21NO7S/c1-9-14(23-10(2)19)15(24-11(3)20)16(25-12(4)21)17(22-9)26-13-7-5-6-8-18-13/h5-9,14-17H,1-4H3 |
InChI 键 |
XBKOQNIEZLQWIR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017510.png)
![bis(4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15017517.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15017519.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15017525.png)

![4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15017538.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B15017544.png)
![N-[(1E)-1-{N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide](/img/structure/B15017547.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15017548.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15017552.png)

![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B15017558.png)
![benzene-1,2-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B15017560.png)
![N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B15017567.png)
